molecular formula C13H14N2O3S B510426 Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 329059-62-3

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No. B510426
M. Wt: 278.33g/mol
InChI Key: NUYKMJOBLOJJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the linear formula C13H14N2O3S . It has a molecular weight of 278.332 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H14N2O3S . Unfortunately, the search results do not provide further details about the molecular structure.

Scientific Research Applications

Synthesis and Derivatives:

  • Synthesis Methods : Efficient methods for synthesizing various derivatives, including 3-substituted pyrido and thieno compounds, have been explored. These methods offer valuable insights into the synthesis of complex organic compounds (Ahmed, 2003).

  • Structural Variations : Research has led to the creation of multiple structural variations of this compound, highlighting its versatility in the synthesis of new molecular structures (Ahmed, 2003).

Pharmaceutical Applications:

  • Antimicrobial Activity : Some derivatives of Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo have been tested for antimicrobial properties, showing moderate effectiveness against certain microorganisms (Vlasov, Chernykh, & Osolodchenko, 2015).

  • Potential in Drug Development : The structural versatility and potential biological activity of these compounds suggest possible applications in drug development, although specific therapeutic uses are yet to be fully explored.

Luminescent Properties:

  • Fluorescent Dyes : Novel derivatives have been synthesized and evaluated as fluorescent dyes for biomolecules detection, showing potential for RNA-binding and applications in bioimaging (Balanda et al., 2007).

Miscellaneous Applications:

  • Chemical Reactions and Properties : Studies have explored the reactions and properties of various derivatives, contributing to a broader understanding of thieno[2,3-d]pyrimidines in organic chemistry (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

  • Crystal Structure Analysis : Investigations into the crystal structure of related compounds have been carried out, aiding in the understanding of their molecular geometry and properties (Yang, 2009).

Safety And Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9-11(19-10)14-8-5-4-6-15(8)12(9)16/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYKMJOBLOJJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCCN3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 3
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 5
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 6
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Citations

For This Compound
1
Citations
VK Vasilin, MAM Makhmud, GD Krapivin - Chemistry of Heterocyclic …, 2006 - Springer
A convenient method for the synthesis of 4,6,7,8-tetrahydropyrrolo[1,2-a Page 1 Chemistry of Heterocyclic Compounds, Vol. 42, No. 11, 2006 A …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.